3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Overview
Description
3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-one with suitable reagents to introduce the hydroxyl group at the 4-position . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of the indazole core, followed by functionalization to introduce the desired substituents. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of 3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Reduction: Formation of 3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, as an opioid receptor agonist, it binds to the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), modulating pain perception and providing analgesic effects . The compound’s structure allows it to fit into the receptor binding sites, triggering downstream signaling pathways that result in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-one: Similar structure but lacks the hydroxyl group at the 4-position.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Another indazole derivative with different substituents.
Uniqueness
3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3,6,6-trimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-15-13(9-16(2,3)10-14(15)19)18(17-11)12-7-5-4-6-8-12/h4-8,14,19H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQZWPGQSJZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(C2)(C)C)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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